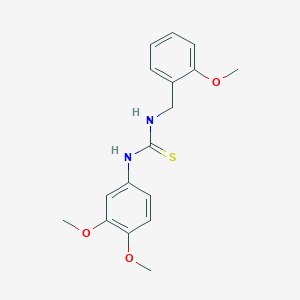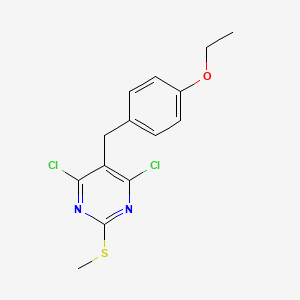
9-(1-naphthyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(1-naphthyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione, also known as AH-7921, is a synthetic opioid that was first synthesized in the 1970s. It has been found to have potent analgesic effects and has been investigated for its potential use as a pain medication. However, due to its high abuse potential and the lack of clinical trials, it is currently not approved for medical use.
作用機序
9-(1-naphthyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione acts on the mu opioid receptor in the brain, which is responsible for mediating the analgesic effects of opioids. It binds to the receptor and activates it, leading to the release of endogenous opioids such as endorphins and enkephalins. This results in a decrease in pain perception and an increase in feelings of euphoria.
Biochemical and Physiological Effects:
9-(1-naphthyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione has been found to have potent analgesic effects, with a potency similar to that of morphine. It has also been found to have sedative and anxiolytic effects, as well as the potential for addiction and dependence. It has been shown to cause respiratory depression, which can be fatal in high doses.
実験室実験の利点と制限
9-(1-naphthyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione has several advantages and limitations for use in laboratory experiments. Its potent analgesic effects make it a useful tool for studying the opioid receptor and the mechanisms of pain perception. However, its high abuse potential and potential for addiction make it a risky substance to work with. It is also not approved for medical use, which limits its potential applications.
将来の方向性
There are several future directions for research on 9-(1-naphthyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione. One area of interest is its potential use in the treatment of opioid addiction. Studies have shown that it can reduce withdrawal symptoms in animal models, and further research is needed to determine its efficacy in humans. Another area of interest is its potential use as a pain medication. Its potent analgesic effects make it a promising candidate, but more research is needed to determine its safety and effectiveness. Finally, further research is needed to better understand the mechanism of action of 9-(1-naphthyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione and its effects on the brain and body.
合成法
The synthesis of 9-(1-naphthyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione involves multiple steps, starting with the reaction of 1-naphthylamine with acetic anhydride to form N-acetyl-1-naphthylamine. This intermediate is then reacted with ethyl acetoacetate in the presence of sodium ethoxide to yield the final product, 9-(1-naphthyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione. The synthesis of 9-(1-naphthyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione is a complex process that requires specialized equipment and expertise.
科学的研究の応用
9-(1-naphthyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione has been the subject of several scientific studies over the years. It has been investigated for its analgesic properties and has been found to be a potent opioid receptor agonist. It has also been studied for its potential use in the treatment of opioid addiction, as it has been shown to reduce withdrawal symptoms in animal models. However, due to its high abuse potential, it has not been approved for medical use.
特性
IUPAC Name |
9-naphthalen-1-yl-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO2/c25-19-12-4-10-17-22(19)21(23-18(24-17)11-5-13-20(23)26)16-9-3-7-14-6-1-2-8-15(14)16/h1-3,6-9,21,24H,4-5,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMQARLDWCNGEOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(C3=C(N2)CCCC3=O)C4=CC=CC5=CC=CC=C54)C(=O)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Naphthalen-1-yl-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-({[(4-methylphenyl)thio]acetyl}amino)benzoic acid](/img/structure/B5879375.png)
![4-bromo-N'-[({1-[(4-methylphenyl)sulfonyl]-5-oxo-2-pyrrolidinyl}carbonyl)oxy]benzenecarboximidamide](/img/structure/B5879383.png)

![N-{4-[(3,5-dimethylbenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B5879398.png)
![N-{[(5-ethyl-2-hydroxyphenyl)amino]carbonothioyl}-4-isopropylbenzamide](/img/structure/B5879399.png)
![{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid](/img/structure/B5879406.png)
![3-[5-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5879418.png)

![5,7-dimethyl-2-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5879439.png)

![1-[(4-chlorophenyl)sulfonyl]-3-[(methoxy-NNO-azoxy)acetyl]imidazolidine](/img/structure/B5879468.png)

![N-benzyl-2-[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5879492.png)